molecular formula C10H9NO3 B15134679 4-hydroxy-7-methoxy-4aH-quinolin-2-one

4-hydroxy-7-methoxy-4aH-quinolin-2-one

Cat. No.: B15134679
M. Wt: 191.18 g/mol
InChI Key: ZFIPSRUAYAVKQK-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxy-4aH-quinolin-2-one is an organic compound with the molecular formula C10H9NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its interesting pharmaceutical and biological activities, making it valuable in drug research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-7-methoxy-4aH-quinolin-2-one can be synthesized through various methods. One common method involves the reaction of hydroxyethyl acetate with 2-methoxyquinoline . The reaction typically requires a base such as diethylamine and is conducted under reflux conditions in a solvent like benzene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-methoxy-4aH-quinolin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, hydroxyquinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

4-Hydroxy-7-methoxy-4aH-quinolin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-7-methoxy-4aH-quinolin-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit the growth of microorganisms by disrupting their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-7-methoxy-4aH-quinolin-2-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-hydroxy-7-methoxy-4aH-quinolin-2-one

InChI

InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5,7,12H,1H3

InChI Key

ZFIPSRUAYAVKQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=O)C=C(C2C=C1)O

Origin of Product

United States

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